
Sonolisib
Descripción general
Descripción
Sonolisib es un inhibidor de molécula pequeña de la fosfoinosítido 3-cinasa (PI3K) con potencial actividad antineoplásica. Se ha utilizado en ensayos que estudian el tratamiento de varios tipos de cáncer, incluido el glioblastoma, el cáncer de próstata, los tumores sólidos avanzados, los cánceres avanzados con mutaciones en BRAF y el cáncer de pulmón de células no pequeñas .
Métodos De Preparación
Sonolisib, también conocido como PX-866, es un análogo mejorado de la wortmannina. Se sintetiza a través de una serie de reacciones químicas que implican la modificación de la estructura de la wortmannina. La producción industrial de this compound implica el uso de técnicas avanzadas de síntesis orgánica para asegurar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Sonolisib experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: También puede someterse a reacciones de reducción, lo que lleva a la formación de derivados reducidos.
Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes: Las reacciones típicamente involucran reactivos como agentes oxidantes, agentes reductores y catalizadores bajo condiciones controladas de temperatura y presión.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados
Aplicaciones Científicas De Investigación
Sonolisib ha mostrado una actividad preclínica prometedora y actualmente se encuentra en desarrollo clínico para varios tipos de cáncer. Sus aplicaciones incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la vía de señalización PI3K.
Biología: Investigado por sus efectos sobre el crecimiento celular, el metabolismo, la proliferación, la supervivencia y la angiogénesis.
Medicina: En ensayos clínicos para el tratamiento del cáncer de próstata, glioblastoma, melanoma, cáncer de células escamosas de cabeza y cuello, cáncer de pulmón de células no pequeñas y cáncer colorrectal
Industria: Uso potencial en el desarrollo de nuevas terapias contra el cáncer y como herramienta de investigación en la investigación farmacéutica
Mecanismo De Acción
Sonolisib ejerce sus efectos inhibiendo la actividad de las isoformas de PI3K, incluidas alfa, gamma y delta. Inhibe la producción del mensajero secundario fosfatidilinositol-3,4,5-trifosfato (PIP3) y la activación de la vía de señalización PI3K/Akt. Esta inhibición da como resultado la supresión del crecimiento y la supervivencia de las células tumorales en poblaciones de células tumorales susceptibles .
Comparación Con Compuestos Similares
Sonolisib se compara con otros inhibidores de PI3K como:
Copanlisib: Un inhibidor pan-clase I de PI3K competitivo con ATP con superior actividad antitumoral.
This compound es único debido a su inhibición irreversible de las isoformas de PI3K y su potencial para tratar una amplia gama de cánceres .
Actividad Biológica
Sonolisib, also known as PX-866, is a pan-phosphatidylinositol 3-kinase (PI3K) inhibitor that has garnered attention for its potential in cancer therapy. This compound selectively inhibits the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger in the PI3K/Akt signaling pathway, which is often dysregulated in various cancers. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical studies, and potential therapeutic applications.
This compound acts by irreversibly inhibiting the PI3K pathway, which plays a significant role in cellular processes such as growth, proliferation, and survival. By blocking this pathway, this compound can induce apoptosis in cancer cells and inhibit tumor growth. The inhibition of PI3K also affects downstream signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival and metabolism.
Preclinical Findings
In preclinical studies, this compound has shown promising antitumor activity across various cancer types. For instance:
- Colorectal Cancer : In vitro studies indicated that this compound effectively reduced cell viability and induced apoptosis in colorectal cancer cell lines.
- Glioblastoma : Preclinical models demonstrated that this compound could inhibit tumor growth and enhance the efficacy of other therapeutic agents.
Clinical Trials
This compound has undergone several clinical trials to evaluate its safety and efficacy:
- Phase I Trials : Initial trials focused on determining the maximum tolerated dose (MTD) and safety profile. Results indicated manageable toxicity levels with common adverse effects including fatigue and gastrointestinal disturbances.
- Phase II Trials : A randomized trial assessed the combination of this compound with cetuximab in patients with relapsed or metastatic head and neck squamous cell carcinoma. However, this study did not show significant improvements in progression-free survival or overall survival compared to cetuximab alone .
Case Studies
Several case studies have highlighted the effectiveness and challenges associated with this compound:
- Case Study 1 : A patient with advanced colorectal cancer treated with this compound showed a partial response with significant tumor reduction after three months of therapy.
- Case Study 2 : In a cohort of patients with glioblastoma, this compound was administered alongside standard therapies. While some patients experienced stable disease, overall survival rates did not significantly improve compared to historical controls.
Adverse Effects
The use of this compound is associated with several adverse effects typical of PI3K inhibitors:
- Skin Reactions : Cutaneous adverse events were reported in about 29% of patients treated with PI3K inhibitors .
- Gastrointestinal Issues : Diarrhea and nausea were commonly observed among participants in clinical trials.
Comparative Analysis with Other PI3K Inhibitors
A comparison table below outlines the biological activity and clinical outcomes of this compound relative to other approved PI3K inhibitors:
Compound | Cancer Type(s) | Efficacy | Common Adverse Effects |
---|---|---|---|
This compound | Colorectal, Head & Neck | Partial responses observed | Fatigue, Diarrhea |
Alpelisib | Breast Cancer | Improved progression-free survival | Rash, Hyperglycemia |
Idelalisib | Chronic Lymphocytic Leukemia | Significant overall survival benefit | Hepatotoxicity |
Propiedades
IUPAC Name |
[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUASFSNWYMDFS-NILGECQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198257 | |
Record name | Sonolisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502632-66-8 | |
Record name | Sonolisib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502632668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sonolisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12601 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sonolisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,4aR,5R,6aS,9aR,E)-1-((diallylamino)methylene)-11-hydroxy-4-(methoxymethyl)-4a,6a-dimethyl-2,7,10-trioxo-1,2,4,4a,5,6,6a,7,8,9,9a,10-dodecahydroindeno[4,5-h]isochromen-5-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SONOLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987796874T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PX-866 is an irreversible, pan-isoform inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks). [] It binds covalently to the ATP-binding pocket of PI3K, preventing its enzymatic activity. [, ]
A: Inhibition of PI3K by PX-866 leads to a decrease in the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector of PI3K. [, , , , ] This, in turn, affects multiple cellular processes including cell proliferation, survival, adhesion, and motility. [, , , , ]
A: While PX-866 primarily targets PI3K, it can indirectly affect mammalian target of rapamycin (mTOR) signaling. mTOR is a downstream effector of the PI3K/Akt pathway. Therefore, by inhibiting PI3K, PX-866 can indirectly inhibit mTORC1 activity. [, , ]
A: The molecular formula of PX-866 is C34H43NO9 and its molecular weight is 609.7 g/mol. [, ]
A: While the provided research articles do not specify detailed spectroscopic data, they mention that PX-866 is a semi-synthetic viridin. [, ] Viridins are a class of natural products characterized by a complex fused ring system.
ANone: The provided research focuses on the biological activity and therapeutic potential of PX-866. Information regarding material compatibility or specific applications under various conditions outside a biological context is not available.
A: PX-866 functions as an enzyme inhibitor and does not possess intrinsic catalytic properties. It exerts its effects by blocking the catalytic activity of PI3K. [, ]
A: Research indicates that PX-866 is orally bioavailable and demonstrates sustained inhibition of PI3K signaling in vivo. [] Studies in mice showed that continuous daily dosing of PX-866 for 57 days was well-tolerated, suggesting good stability. []
ANone: The provided research articles primarily focus on the preclinical and early clinical development of PX-866. Information regarding specific SHE regulations and compliance is not discussed.
A: Studies in mice revealed that PX-866 has a short half-life of 18 minutes and undergoes first-pass metabolism, primarily via N-deallylation. [] In rats, the pharmacokinetic profile was similar between continuous and intermittent dosing schedules, with no evidence of drug accumulation over 28 days. []
A: PX-866 has shown promising antitumor activity in various preclinical models. It inhibited the growth of several human tumor cell lines in vitro, including colon, ovarian, lung, and glioblastoma cell lines. [, , , ] In vivo, PX-866 exhibited significant growth inhibition in xenograft models of colon, lung, ovarian, and glioblastoma cancers. [, , , ]
A: Research suggests that oncogenic RAS mutations can confer resistance to PX-866, even in the presence of PIK3CA mutations. [, , ] This resistance is attributed to the ability of mutant RAS to activate multiple downstream pathways that bypass PI3K signaling. []
A: One study investigated the use of layer-by-layer (LbL) nanoparticles for the co-encapsulation and targeted delivery of PX-866 and the MEK inhibitor AZD6244. [] This approach aimed to improve the therapeutic index of the drug combination by enhancing tumor targeting and reducing off-target effects.
A: While several potential biomarkers have been investigated, such as PIK3CA mutations and PTEN loss, no definitive biomarkers have been consistently validated to predict response to PX-866 therapy. [, , , ] Further research is needed to identify reliable biomarkers for patient selection and treatment monitoring.
A: The research articles mention various techniques used to assess the effects of PX-866, including Western blotting for protein analysis, flow cytometry for cell cycle analysis, immunohistochemistry for tissue staining, and positron emission tomography (PET) imaging for in vivo metabolic activity. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.